molecular formula C19H25N3O3 B15106792 tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B15106792
M. Wt: 343.4 g/mol
InChI Key: PEXODIWJPZEVDY-UHFFFAOYSA-N
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Description

This compound features a piperazine core modified with two key substituents: a tert-butoxycarbonyl (Boc) protecting group and a 1-methylindole-2-carbonyl moiety. The Boc group enhances steric protection and modulates solubility, while the indole carbonyl provides aromatic and hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting indole-binding receptors or enzymes .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-(1-methylindole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-11-9-21(10-12-22)17(23)16-13-14-7-5-6-8-15(14)20(16)4/h5-8,13H,9-12H2,1-4H3

InChI Key

PEXODIWJPZEVDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give a formylated intermediate.

    Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation at 4-Position: Introduction of a formyl group at the 4-position using n-butyllithium as a base and DMF as an electrophile in anhydrous THF at –78°C.

    Introduction of Enyne Side Chain:

Chemical Reactions Analysis

tert-Butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified.

    Cyclization: The indole moiety can undergo cyclization reactions under specific conditions.

Scientific Research Applications

tert-Butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to its biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Carbonyl-Linked Substituents
  • Indole vs. Benzoyl Derivatives: The target compound’s indole group distinguishes it from benzoyl-substituted analogues like tert-butyl 4-(2-(4-(3-chlorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2g, ). Ethyl Ester Analogues: Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate () replaces the tert-butyl group with an ethyl ester, reducing steric bulk and increasing hydrophilicity.
Heterocyclic Modifications
Lipophilicity and Solubility
  • Indole’s planar structure may reduce aqueous solubility relative to aliphatic substituents (e.g., tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate, ) .

Data Tables

Table 2. Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate 3.8 0.12 84–86
Ethyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate 2.5 0.45 Not reported
tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate () 2.1 1.20 120–122

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